2-Chloro-3-methylbenzimidazole-4,5-dione
Description
Properties
CAS No. |
13265-30-0 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 |
IUPAC Name |
2-chloro-3-methylbenzimidazole-4,5-dione |
InChI |
InChI=1S/C8H5ClN2O2/c1-11-6-4(10-8(11)9)2-3-5(12)7(6)13/h2-3H,1H3 |
InChI Key |
MOLSNUWOMMQEEW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=O)C2=O)N=C1Cl |
Synonyms |
6,7-Benzimidazoledione,2-chloro-1-methyl-(7CI,8CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzimidazole-4,5-dione typically involves the chlorination of 1-methyl-1H-benzimidazole-6,7-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzimidazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-chloro-3-methylbenzimidazole-4,5-dione. These compounds exhibit notable antibacterial and antifungal activities against various pathogens.
- Antibacterial Properties : Research indicates that benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzimidazole frameworks have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml .
- Antifungal Properties : Studies have also demonstrated antifungal efficacy against strains like Candida albicans, with some derivatives achieving MIC values lower than standard antifungal agents like griseofulvin .
1.2 Antiviral Activity
Recent investigations have identified benzimidazole derivatives as potential antiviral agents. For example, specific compounds have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, indicating their potential in treating viral infections .
1.3 Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives have been explored for their anti-inflammatory properties. Compounds displaying chloro substitutions have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. In vivo studies reported reductions in edema and pain comparable to standard anti-inflammatory medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their pharmacological properties.
- Substituent Effects : The presence and position of substituents on the benzimidazole core significantly influence biological activity. For instance, studies indicate that halogen substitutions enhance antimicrobial activity while maintaining favorable physicochemical properties .
- Optimization Strategies : Recent research focused on optimizing lead compounds through modifications in functional groups to improve solubility and selectivity for target receptors, particularly for applications in pain management and anti-nociceptive therapies .
Case Studies
Several case studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzimidazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical Properties
Substituent positioning critically impacts solubility and stability. For example:
- 2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide (6a) : Polar N-oxide group enhances solubility in polar solvents.
Data Table: Key Properties of Selected Analogs
Research Implications and Limitations
While this compound shares structural motifs with bioactive diones, direct experimental data on its synthesis, stability, and biological activity remain sparse. Key research gaps include:
Synthetic Optimization : Systematic studies on substituent effects (e.g., Cl vs. CH3) on yield and purity.
Biological Screening : Antiviral or cytotoxic assays to validate hypothetical activity.
Solubility Enhancement : Structural modifications (e.g., introducing polar groups) to improve pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-methylbenzimidazole-4,5-dione, and how do reaction conditions influence yield?
The synthesis of benzimidazole derivatives typically involves cyclization reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents like DMSO with acid catalysts (e.g., glacial acetic acid) can yield intermediates, followed by purification via recrystallization (water-ethanol mixtures). Key parameters include reaction time (e.g., 18 hours for cyclization), temperature (reflux conditions), and stoichiometric ratios of reagents. A reported yield of 65% was achieved for a structurally related triazole derivative under similar conditions .
Q. Which analytical techniques are most reliable for characterizing this compound?
Characterization should combine spectroscopic and chromatographic methods:
- Melting point analysis for purity assessment (e.g., 141–143°C for analogous compounds) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.
- HPLC-UV for detecting UV-active moieties (e.g., diketopiperazine analogs with λ~220–340 nm) .
- Mass spectrometry to verify molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound in the lab?
Due to potential toxicity and reactivity:
- Use local exhaust ventilation to minimize inhalation exposure .
- Enclose processes involving volatile intermediates (e.g., during reflux or distillation).
- Label all containers clearly and provide hazard training to personnel .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound derivatives?
SAR studies for benzimidazole analogs suggest that substituent modifications (e.g., chloro, methyl, or aryl groups) significantly impact biological activity. For instance:
Q. What mechanistic insights explain the biological activity of this compound in antiviral assays?
The compound’s planar aromatic system may intercalate into viral RNA/DNA or inhibit enzymes like neuraminidase. For example, diketopiperazine derivatives disrupt viral replication by blocking host-cell entry, as observed in H1N1 inhibition assays . Computational modeling (e.g., docking studies) can further elucidate interactions with viral proteins.
Q. How should researchers resolve contradictions in experimental data, such as variable yields or bioactivity across studies?
Discrepancies often arise from differences in:
- Synthetic routes : Solvent polarity (DMSO vs. ethanol) and catalyst type (acetic acid vs. trimethylamine hydrochloride) alter reaction kinetics .
- Bioassay conditions : Cell-line specificity (e.g., MDCK vs. A549 cells) and viral strain variations (e.g., H1N1 subtypes) affect IC₅₀ values . Standardize protocols and validate results with orthogonal assays (e.g., ELISA for viral load quantification).
Q. What strategies are effective for improving the solubility and stability of this compound in aqueous media?
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via substitution reactions.
- Prodrug design : Mask hydrophobic moieties with hydrolyzable esters or amides.
- Nanocarrier systems : Use liposomes or polymeric nanoparticles to enhance bioavailability .
Methodological Considerations
- Data Validation : Cross-reference spectral data with published analogs (e.g., albonoursin or 3-benzylidene-diketopiperazines) to confirm structural assignments .
- Safety vs. Efficacy Balance : Prioritize substituents that reduce toxicity (e.g., replacing chlorine with fluorine) while retaining bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
